molecular formula C8H7ClFNO B1363741 2-chloro-N-(2-fluorophenyl)acetamide CAS No. 347-66-0

2-chloro-N-(2-fluorophenyl)acetamide

Cat. No.: B1363741
CAS No.: 347-66-0
M. Wt: 187.6 g/mol
InChI Key: YHJYFDQKFJQLNL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is a member of the acetamide family, characterized by the presence of a chloro group and a fluorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-fluorophenyl)acetamide can be synthesized through the reaction of 2-chloroacetyl chloride with 2-fluoroaniline. The reaction typically occurs at room temperature, and the mixture is poured into crushed ice to precipitate the product. The resulting solid is then washed with water and dilute hydrochloric acid to purify the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce 2-fluoroaniline and chloroacetic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 2-fluoroaniline and chloroacetic acid.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide

Uniqueness

2-chloro-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJYFDQKFJQLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364109
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-66-0
Record name 2-Chloro-N-(2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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